molecular formula C9H11ClIN B15050657 (S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride

(S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B15050657
M. Wt: 295.55 g/mol
InChI Key: KFODTRYLWJVLPD-FVGYRXGTSA-N
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Description

(S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of an iodine atom at the 5th position of the indene ring and an amine group at the 1st position. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the iodination of an indene derivative followed by the introduction of the amine group. One common method includes the following steps:

    Iodination: The starting material, 2,3-dihydro-1H-indene, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amine Introduction: The iodinated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 1st position.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of the corresponding hydroiodide or deiodinated derivatives.

    Substitution: The iodine atom at the 5th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate, ammonia, or sodium alkoxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of hydroiodide or deiodinated derivatives.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in various catalytic reactions due to its ability to coordinate with metal centers.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Studies: It is used in biochemical assays to study the interaction of small molecules with biological macromolecules.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Chemical Manufacturing: It serves as a precursor in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptor interaction, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

  • (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Comparison:

  • Uniqueness: The presence of the iodine atom in (S)-5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts.
  • Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
  • Applications: While all these compounds have similar applications in research and industry, the specific properties of the iodine derivative make it particularly useful in reactions requiring high reactivity and selectivity.

Properties

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

(1S)-5-iodo-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1

InChI Key

KFODTRYLWJVLPD-FVGYRXGTSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)I.Cl

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)I.Cl

Origin of Product

United States

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